N-Benzyl-1H-indole-2-carboxamide
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Overview
Description
N-Benzyl-1H-indole-2-carboxamide: is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications . The presence of the carboxamide group at the 2-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation and Substitution: One common method involves the formylation of indole followed by substitution reactions.
Fischer Indole Synthesis: Another approach is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring, which is then further functionalized.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that are optimized for yield and purity. These methods typically use readily available starting materials and standard organic synthesis techniques, such as those mentioned above .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-Benzyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its ability to form hydrogen bonds makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as an enzyme inhibitor, particularly against enzymes like HIV-1 protease and renin . Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of biologically active compounds .
Mechanism of Action
N-Benzyl-1H-indole-2-carboxamide exerts its effects primarily through its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit the activity of these biological targets, leading to various therapeutic effects . For example, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-Benzyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Benzyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness: N-Benzyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
69808-76-0 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-benzyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O/c19-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)18-15/h1-10,18H,11H2,(H,17,19) |
InChI Key |
AYMFXIQFBKQBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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